Methyl 3-(azetidin-1-yl)propanoate Methyl 3-(azetidin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 502144-09-4
VCID: VC2318137
InChI: InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
SMILES: COC(=O)CCN1CCC1
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

Methyl 3-(azetidin-1-yl)propanoate

CAS No.: 502144-09-4

Cat. No.: VC2318137

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(azetidin-1-yl)propanoate - 502144-09-4

Specification

CAS No. 502144-09-4
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name methyl 3-(azetidin-1-yl)propanoate
Standard InChI InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
Standard InChI Key RDELIYPIRSMXOH-UHFFFAOYSA-N
SMILES COC(=O)CCN1CCC1
Canonical SMILES COC(=O)CCN1CCC1

Introduction

Chemical Properties and Structure

Methyl 3-(azetidin-1-yl)propanoate features a characteristic molecular structure with specific chemical identifiers and properties that define its behavior in chemical reactions and biological systems.

Structural Characteristics

The compound consists of three main structural components: a four-membered azetidine ring, a three-carbon propanoate chain, and a methyl ester functional group. The azetidine ring contains a nitrogen atom that serves as a key reactive center, while the methyl ester provides opportunities for functional group transformations.

Physical and Chemical Properties

The table below summarizes the key properties of Methyl 3-(azetidin-1-yl)propanoate:

PropertyValue/Description
IUPAC NameMethyl 3-(azetidin-1-yl)propanoate
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
CAS Number502144-09-4
InChIInChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
Canonical SMILESCOC(=O)CCN1CCC1
Physical StateLiquid (at standard conditions)

The azetidine ring's strained nature contributes significantly to the compound's reactivity, making it a useful intermediate in various synthetic pathways. The nitrogen atom in the azetidine ring possesses nucleophilic character, enabling participation in numerous chemical transformations.

Synthesis Methods

Methyl 3-(azetidin-1-yl)propanoate can be synthesized through several routes, with the aza-Michael addition being the most common and efficient approach.

Aza-Michael Addition

The primary synthetic pathway involves the reaction of azetidine with methyl acrylate, classified as an aza-Michael addition reaction. This reaction typically proceeds under basic conditions:

ReactantsReaction ConditionsProductTypical Yield
Azetidine + Methyl acrylateBase (K₂CO₃ or NaH), solvent (THF or DMF), room temperature to 60°CMethyl 3-(azetidin-1-yl)propanoate75-85%

This approach takes advantage of the nucleophilic nitrogen in the azetidine ring, which attacks the electrophilic β-carbon of methyl acrylate. The reaction is driven by the formation of a stable C-N bond and proceeds with high regioselectivity.

Alternative Synthetic Routes

Several alternative methods can be employed to synthesize Methyl 3-(azetidin-1-yl)propanoate:

  • Nucleophilic substitution of methyl 3-halopropanoate with azetidine

  • Esterification of 3-(azetidin-1-yl)propanoic acid with methanol

  • Reduction of corresponding nitrile derivatives followed by esterification

Each method offers specific advantages depending on the availability of starting materials and desired reaction conditions.

Chemical Reactivity

Methyl 3-(azetidin-1-yl)propanoate displays diverse reactivity patterns primarily centered around its ester group and azetidine ring. Understanding these reaction pathways is crucial for utilizing this compound in synthesis.

Reduction Reactions

The ester functionality can undergo reduction to yield alcohols, aldehydes, or amines depending on the reducing agent employed:

Reducing AgentReaction ConditionsPrimary ProductComments
Lithium Aluminum HydrideAnhydrous ether, reflux3-(Azetidin-1-yl)propan-1-olComplete reduction of ester to alcohol with >90% yield
Sodium BorohydrideMethanol, room temperaturePartial reduction observedLimited efficacy due to steric factors
DIBAL-HToluene, -78°C3-(Azetidin-1-yl)propanalSelective reduction to aldehyde possible with temperature control

Similar reduction protocols have been applied to structurally related azetidine compounds. For example, sodium borohydride in tetrahydrofuran at elevated temperatures (60-65°C) has been used successfully for the reduction of azetidine-containing compounds .

Hydrolysis Reactions

The methyl ester group readily undergoes hydrolysis under acidic or basic conditions:

ConditionsReaction TimeProductYield
NaOH (1M), MeOH/H₂O, room temperature2-4 hours3-(Azetidin-1-yl)propanoic acid (sodium salt)80-95%
HCl (1M), reflux6-8 hours3-(Azetidin-1-yl)propanoic acid (hydrochloride salt)75-85%

The resulting carboxylic acid derivatives serve as versatile intermediates for further transformations, including amide formation and activation for coupling reactions.

Nucleophilic Substitution Reactions

The azetidine nitrogen can participate in various substitution reactions:

ElectrophileConditionsProductApplication
Alkyl halidesBase, polar aprotic solventN-alkylated derivativesSynthesis of quaternary ammonium salts
Acyl chloridesBase, THF, 0°C to RTN-acylated derivativesProtection strategies, peptide synthesis
Fluorinating agents (TBAF)THF, 60°CFluorinated derivativesDevelopment of PET imaging agents

The reactivity of the azetidine nitrogen can be modulated by adjusting reaction conditions, enabling selective functionalization in the presence of other reactive groups.

Biological Activity and Applications

The unique structural features of Methyl 3-(azetidin-1-yl)propanoate contribute to its potential applications in various fields, particularly in medicinal chemistry.

Antimicrobial Activity

Studies investigating azetidine-containing compounds have revealed promising antimicrobial properties:

Target OrganismsObserved ActivityProposed Mechanism
Gram-positive bacteriaSignificant inhibitionCell wall synthesis disruption
Gram-negative bacteriaModerate activityMembrane permeability alteration
Fungal speciesVariable activityEnzyme inhibition

The azetidine ring's strained geometry is thought to contribute to these biological effects by enhancing binding to target sites in microbial cells.

Industrial Applications

Beyond medicinal chemistry, Methyl 3-(azetidin-1-yl)propanoate finds applications in:

  • Specialty chemical production as a building block for complex molecules

  • Polymer chemistry as a monomer or modifier

  • Agricultural chemistry in the development of crop protection agents

The compound's versatile reactivity makes it valuable across multiple industrial sectors.

Spectroscopic Characterization

Accurate identification and structural confirmation of Methyl 3-(azetidin-1-yl)propanoate rely on various spectroscopic techniques.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides crucial structural information:

NucleusChemical Shift (δ, ppm)Assignment
¹H NMR3.6-3.7-OCH₃ (singlet)
¹H NMR3.1-3.3-N-CH₂- (azetidine ring)
¹H NMR2.5-2.8-CH₂-COO-
¹H NMR1.9-2.1-CH₂- (azetidine ring)
¹³C NMR172-174C=O (ester)
¹³C NMR51-52-OCH₃
¹³C NMR56-58-N-CH₂- (azetidine)
¹³C NMR32-34-CH₂-COO-
¹³C NMR16-18-CH₂- (azetidine ring)

These characteristic signals provide a definitive fingerprint for confirming the compound's structure.

Infrared Spectroscopy

Key IR absorption bands for Methyl 3-(azetidin-1-yl)propanoate include:

Wavenumber (cm⁻¹)Assignment
~1740C=O stretching (ester)
~2950-2850C-H stretching (aliphatic)
~1200C-N stretching (azetidine)
~1170-1150C-O stretching (ester)

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 143, corresponding to the molecular weight

  • Fragment ions at m/z 112 (loss of OCH₃)

  • Fragment ions at m/z 84 (azetidine ring fragment)

Comparison with Related Compounds

Understanding how Methyl 3-(azetidin-1-yl)propanoate compares to structurally related compounds provides valuable insights into structure-activity relationships.

CompoundStructural DifferencesChemical ReactivityBiological Activity
Methyl 3-(azetidin-3-yl)propanoateAttachment at position 3 of azetidineDifferent N-alkylation potentialAltered receptor binding profile
Ethyl 3-(azetidin-1-yl)propanoateEthyl ester instead of methylSimilar reactivity, different hydrolysis rateSimilar profile with modified pharmacokinetics
Methyl 2-(azetidin-1-yl)acetateShorter carbon chainEnhanced reactivity due to proximity effectsDifferent spatial arrangement affecting target binding
3-(Azetidin-1-yl)propanoic acidFree carboxylic acidHigher water solubility, different H-bondingMore hydrophilic, altered membrane permeability

These structural variations result in distinct differences in chemical behavior, physical properties, and biological activities, highlighting the importance of specific structural features in determining compound properties.

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